2,5-Dichlorophenyl 8-quinolinesulfonate
Description
2,5-Dichlorophenyl 8-quinolinesulfonate is an organosulfur compound featuring a quinoline backbone sulfonated at the 8-position and esterified with a 2,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.
Properties
Molecular Formula |
C15H9Cl2NO3S |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)13(9-11)21-22(19,20)14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
InChI Key |
HSBOLXCMNJLXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2,5-dichlorophenyl 8-quinolinesulfonate can be categorized based on variations in the aryl group or the sulfonate backbone. Below is a systematic comparison:
Chlorophenyl Sulfonate Derivatives
2,4-Dichlorophenyl 8-Quinolinesulfonate
- Structural Difference : Chlorine substituents at the 2- and 4-positions of the phenyl ring.
- Impact on Properties : The 2,4-dichloro substitution reduces steric hindrance compared to the 2,5-isomer, leading to higher solubility in polar solvents. However, it exhibits lower thermal stability due to weaker intramolecular interactions .
3,5-Dichlorophenyl 8-Quinolinesulfonate
- Structural Difference : Chlorines at the 3- and 5-positions.
- Impact on Properties : Symmetrical substitution enhances crystallinity but decreases reactivity in nucleophilic substitution reactions. This isomer also shows reduced bioactivity in pesticidal assays compared to 2,5-dichlorophenyl derivatives .
Quinoline-Based Analogs
8-Quinolinesulfonic Acid (Free Acid Form)
- Structural Difference : Lacks the dichlorophenyl ester group.
- Impact on Properties : Higher water solubility but lower membrane permeability. The free acid form is less stable in acidic environments due to protonation of the sulfonate group .
2,5-Dichlorophenyl 5-Quinolinesulfonate
Dichlorophenyl Urea Derivatives (Indirect Analogs)
These exhibit distinct properties:
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| This compound | 3.2 | 145–148 | 0.12 |
| 2,4-Dichlorophenyl 8-quinolinesulfonate | 2.8 | 132–135 | 0.45 |
| 3,5-Dichlorophenyl 8-quinolinesulfonate | 3.5 | 160–163 | 0.08 |
| 8-Quinolinesulfonic acid | 1.1 | >300 (decomposes) | 12.3 |
Research Findings and Mechanistic Insights
- Electronic Effects : The 2,5-dichloro substitution on the phenyl ring enhances electrophilicity at the sulfonate ester linkage, facilitating hydrolysis in acidic media compared to analogs with chlorine at other positions .
- Structure-Activity Relationships: Antifungal activity correlates with lipophilicity (LogP), with this compound achieving optimal membrane penetration .
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